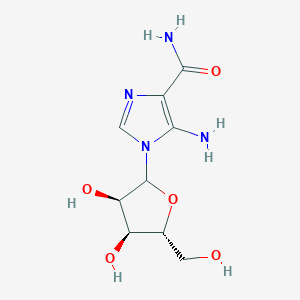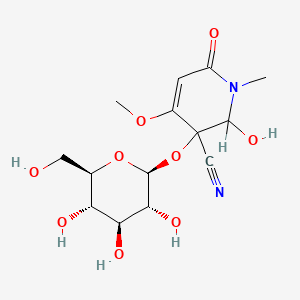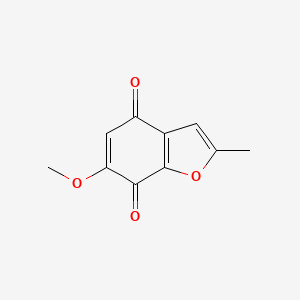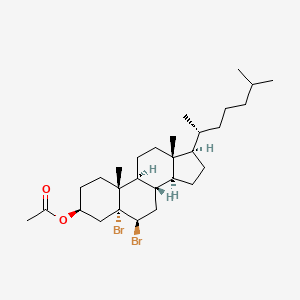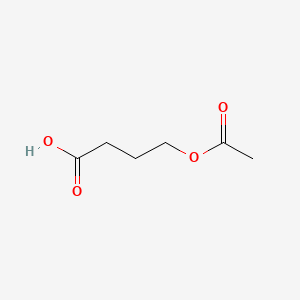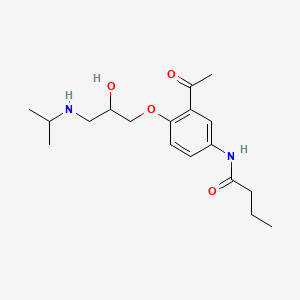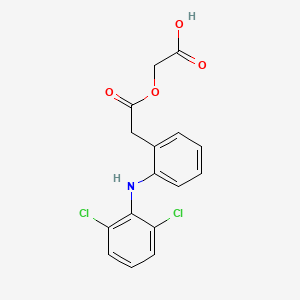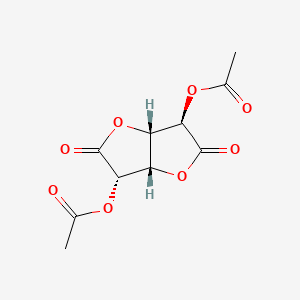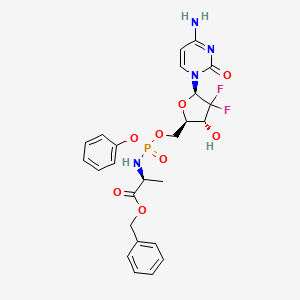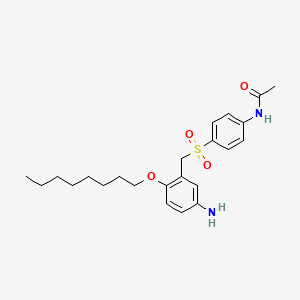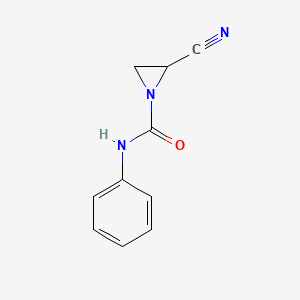
1-Aziridinecarboxamide, 2-cyano-N-phenyl-
Descripción general
Descripción
Synthesis Analysis
The synthesis of “1-Aziridinecarboxamide, 2-cyano-N-phenyl-” involves several methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The active methylene group of 2-((4-(2-cyanoacetamido)phenyl)(ethyl)amino)ethan-1-ylium, 2-cyano-N-(4-(dimethylamino)phenyl)acetamide, 2-cyano-N-(p-tolyl)acetamide, 2-cyano-N-(4-methoxyphenyl)acetamide was readily added to phenyl isothiocyanate in the presence of an alkaline medium (KOH) to form the desired product .Molecular Structure Analysis
The molecular formula of “1-Aziridinecarboxamide, 2-cyano-N-phenyl-” is CHNO. It has an average mass of 188.186 Da and a monoisotopic mass of 188.069809 Da .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a molar refractivity of 48.6±0.4 cm^3, and a molar volume of 135.9±5.0 cm^3 . It has 5 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
1. Synthesis and Structure Determination
- Application : This research involves the synthesis of a compound similar to “1-Aziridinecarboxamide, 2-cyano-N-phenyl-”, specifically 2-Cyano-3- (1-phenyl-3- (thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide .
- Method : The compound was synthesized from condensation of equimolar equivalents of 1-phenyl-3- (thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic condition for 45 min .
- Results : The structure of the synthesized compound was determined using NMR spectroscopy and single crystal X-ray diffraction .
2. Cyanoacetylation of Amines
- Application : This research discusses the preparation methods of N-cyanoacetamides and their synthetic uses in the formation of biologically active compounds .
- Method : The synthesis of cyanoacetamides may be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .
- Results : The synthesized N-cyanoacetamides are used to build various organic heterocycles, and have potential in evolving better chemotherapeutic agents .
3. Anti-Oxidant Screening
- Application : This research involves the screening of compounds for antioxidant activity .
- Results : Certain compounds showed great activity compared with the reference drug .
4. Synthesis of Heterocyclic Compounds
- Application : Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles .
- Method : The review covers the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .
- Results : The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
5. Synthesis of Thiadiazine 1-Oxides
- Application : A novel approach for the practical synthesis of thiadiazine 1-oxides .
- Method : The method involves intramolecular cyclization with 2-N-cyano-sulfonimidoyl amides to form the desired thiadiazine 1-oxides . One-pot acid-induced hydrolysis of the cyano group and the intramolecular cyclocondensation protocol readily provided various heterocyclic frameworks .
- Results : The synthesized thiadiazine 1-oxides were obtained in good to moderate yields .
6. Electrophilic Cyanide-Transfer Reagents
- Application : The use of electrophilic cyanide-transfer reagents has become a versatile strategy to access important structural motives .
- Results : Over the last few years a variety of different reagents have been very successfully employed for the cyanation of different nucleophiles .
7. Synthesis of Heterocyclic Compounds
- Application : Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles .
- Method : The review covers the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .
- Results : The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
8. Synthesis of Thiadiazine 1-Oxides
- Application : A novel approach for the practical synthesis of thiadiazine 1-oxides .
- Method : The method involves intramolecular cyclization with 2-N-cyano-sulfonimidoyl amides to form the desired thiadiazine 1-oxides . One-pot acid-induced hydrolysis of the cyano group and the intramolecular cyclocondensation protocol readily provided various heterocyclic frameworks .
- Results : The synthesized thiadiazine 1-oxides were obtained in good to moderate yields .
9. Electrophilic Cyanide-Transfer Reagents
Safety And Hazards
Propiedades
IUPAC Name |
2-cyano-N-phenylaziridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-6-9-7-13(9)10(14)12-8-4-2-1-3-5-8/h1-5,9H,7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBIBOQGYLPODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(=O)NC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aziridinecarboxamide, 2-cyano-N-phenyl- | |
CAS RN |
55275-64-4 | |
| Record name | AMP-404 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055275644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMP-404 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXD6XJ175 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




